molecular formula C14H13NO3 B14690002 N-Hydroxy-2-methoxy-N-phenylbenzamide CAS No. 34661-16-0

N-Hydroxy-2-methoxy-N-phenylbenzamide

Cat. No.: B14690002
CAS No.: 34661-16-0
M. Wt: 243.26 g/mol
InChI Key: YQJSGGPOJIFHGE-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group, a methoxy group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide typically involves the reaction of 2-methoxybenzoic acid with phenylhydroxylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-Hydroxy-2-methoxy-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-4-methoxy-N-phenylbenzamide: Similar structure but with the methoxy group at the 4-position.

    N-Phenylbenzamide: Lacks the hydroxy and methoxy groups.

    N-Benzoyl-N-phenylhydroxylamine: Similar structure but without the methoxy group.

Uniqueness

N-Hydroxy-2-methoxy-N-phenylbenzamide is unique due to the specific positioning of the hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a critical role.

Properties

CAS No.

34661-16-0

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-hydroxy-2-methoxy-N-phenylbenzamide

InChI

InChI=1S/C14H13NO3/c1-18-13-10-6-5-9-12(13)14(16)15(17)11-7-3-2-4-8-11/h2-10,17H,1H3

InChI Key

YQJSGGPOJIFHGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

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